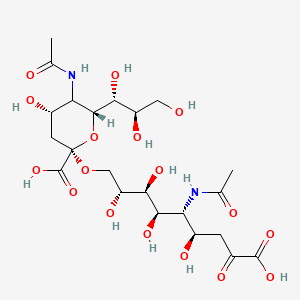
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid is a complex carbohydrate derivative that plays a significant role in various biological processes. It is a type of sialic acid, which are a family of nine-carbon sugars commonly found in animal tissues and involved in cellular interactions and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid typically involves multi-step chemical reactions starting from simpler carbohydrate precursors. The process may include protection and deprotection steps, glycosylation reactions, and acetylation. Specific reaction conditions such as temperature, pH, and solvents are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins or glycolipids. This method is often preferred for its specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to sialic acid derivatives.
Reduction: Formation of reduced sialic acid forms.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodates, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions include various sialic acid derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions, immune response, and pathogen recognition.
Medicine: Investigated for its potential in drug development, particularly in targeting viral infections and cancer.
Industry: Utilized in the production of biopharmaceuticals and as a component in various diagnostic assays.
Mecanismo De Acción
The mechanism of action of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid involves its interaction with specific receptors and proteins on the cell surface. It can modulate cellular signaling pathways, influence immune responses, and affect the binding of pathogens to host cells. The molecular targets and pathways involved include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other carbohydrate-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sialic acids such as N-Acetylneuraminic Acid and N-Glycolylneuraminic Acid. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid is unique due to its specific acetylation pattern and its role in specialized biological functions. Its distinct structure allows it to participate in unique interactions and pathways that are not shared by other sialic acids.
Propiedades
Fórmula molecular |
C22H36N2O17 |
|---|---|
Peso molecular |
600.5 g/mol |
Nombre IUPAC |
(2R,4S,6R)-5-acetamido-2-[(2R,3S,4R,5R,6R)-5-acetamido-8-carboxy-2,3,4,6-tetrahydroxy-8-oxooctoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H36N2O17/c1-7(26)23-14(9(28)3-10(29)20(36)37)18(35)16(33)13(32)6-40-22(21(38)39)4-11(30)15(24-8(2)27)19(41-22)17(34)12(31)5-25/h9,11-19,25,28,30-35H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,36,37)(H,38,39)/t9-,11+,12-,13-,14-,15?,16-,17-,18-,19-,22-/m1/s1 |
Clave InChI |
HGLFPKCGANLOFN-RLQJFXPZSA-N |
SMILES isomérico |
CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@H]([C@@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


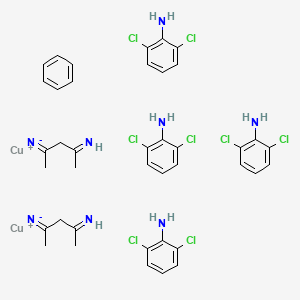
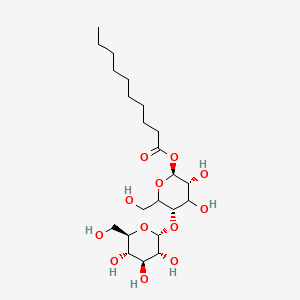

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
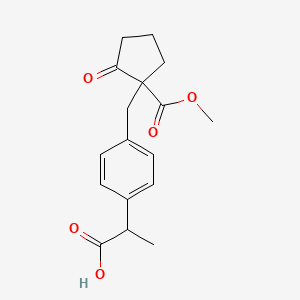
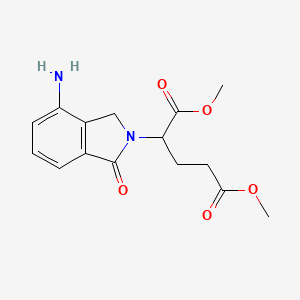
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
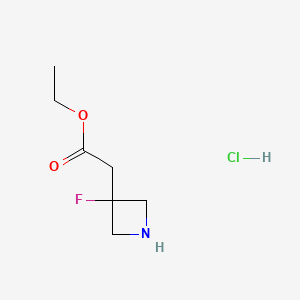
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
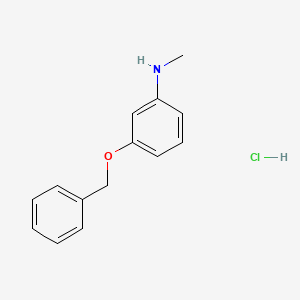
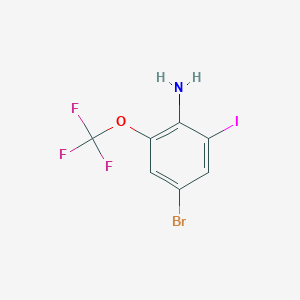
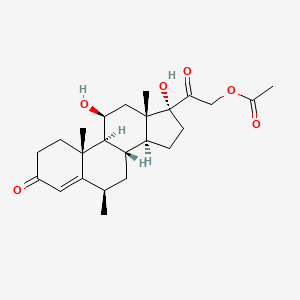
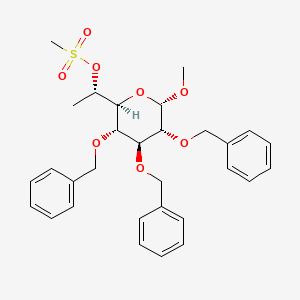
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
